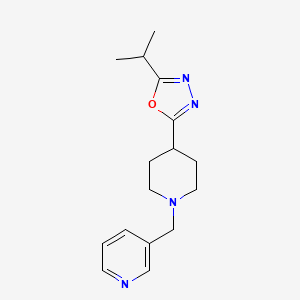![molecular formula C17H16N4O B6504637 3-cyclopropyl-4-phenyl-1-[(pyridin-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 1396882-54-4](/img/structure/B6504637.png)
3-cyclopropyl-4-phenyl-1-[(pyridin-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound you mentioned is a complex organic molecule that contains several functional groups and rings, including a cyclopropyl group, a phenyl group, a pyridin-2-yl group, and a 1,2,4-triazol-5-one group . These groups are common in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitrogen atoms in the 1,2,4-triazol-5-one group could potentially allow for hydrogen bonding, which could affect the compound’s physical and chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrogen atoms could make it more polar, affecting its solubility in different solvents .Scientific Research Applications
a. Antimicrobial Activity: Imidazole derivatives have demonstrated antibacterial, antifungal, and antiviral properties. Researchers have explored F6246-1689’s potential as an antimicrobial agent, particularly against specific pathogens.
b. Anticancer Potential: The triazole ring in F6246-1689 may contribute to its antitumor activity. Investigations have focused on its effects on cancer cell lines, tumor growth inhibition, and potential mechanisms of action.
c. Anti-Inflammatory Effects: Imidazole-based compounds often exhibit anti-inflammatory properties. Researchers have studied F6246-1689’s impact on inflammatory pathways, cytokine modulation, and tissue damage reduction.
d. Antidiabetic Properties: Some imidazole derivatives show promise in managing diabetes. F6246-1689’s effects on glucose metabolism, insulin sensitivity, and pancreatic function have been explored.
e. Neuroprotection: The central nervous system benefits from compounds with neuroprotective properties. Studies have investigated F6246-1689’s ability to protect neurons, enhance cognitive function, or mitigate neurodegenerative processes.
Material Science and Coordination Chemistry
Imidazole derivatives find applications in materials and coordination chemistry:
a. Ligands for Metal Complexes: F6246-1689 can serve as a ligand in coordination complexes. Its unique structure influences metal binding and reactivity.
b. Supramolecular Assemblies: Researchers have explored self-assembly processes involving F6246-1689, leading to functional materials with tailored properties.
properties
IUPAC Name |
5-cyclopropyl-4-phenyl-2-(pyridin-2-ylmethyl)-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c22-17-20(12-14-6-4-5-11-18-14)19-16(13-9-10-13)21(17)15-7-2-1-3-8-15/h1-8,11,13H,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCPVGFICUQRKNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)N2C3=CC=CC=C3)CC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopropyl-4-phenyl-1-(pyridin-2-ylmethyl)-1H-1,2,4-triazol-5(4H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-N-{2-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B6504563.png)
![N-{2-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6504566.png)
![2-(ethylsulfanyl)-N-{2-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}benzamide](/img/structure/B6504568.png)
![5-chloro-N-{2-[4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}thiophene-2-carboxamide](/img/structure/B6504583.png)
![N-[2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B6504585.png)
![N-(6-bromo-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]thiophene-2-carboxamide hydrochloride](/img/structure/B6504592.png)
![N-[2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]-2-(methylsulfanyl)benzamide](/img/structure/B6504600.png)
![5-chloro-N-[2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]thiophene-2-carboxamide](/img/structure/B6504603.png)
![N-[2-(dimethylamino)ethyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide hydrochloride](/img/structure/B6504605.png)

![N-cyclopropyl-2-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}acetamide](/img/structure/B6504610.png)
![1-[(2-chloro-6-fluorophenyl)methyl]-4-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B6504624.png)
![N-[4-({3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}sulfonyl)phenyl]acetamide](/img/structure/B6504653.png)
![2-[4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]acetonitrile](/img/structure/B6504664.png)